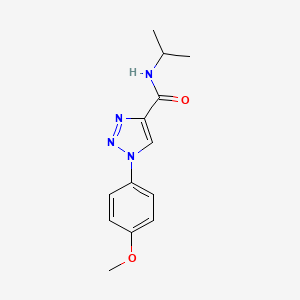

1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the 1-position and an isopropyl carboxamide moiety at the 4-position. The methoxy group on the phenyl ring enhances electron-donating properties, while the isopropyl substituent contributes to hydrophobicity. This structural framework is common in medicinal chemistry due to the triazole's stability and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9(2)14-13(18)12-8-17(16-15-12)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBRXPCJFPVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne under copper-catalyzed conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Carboxamide Moiety: The carboxamide group is typically formed by reacting the triazole intermediate with an isocyanate or a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the triazole core, aryl groups, and amide side chains, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Key Observations :

- Halogenated Amides (4G, 4K, 4M): Higher melting points (205–248°C) compared to non-halogenated analogs, attributed to stronger intermolecular forces (halogen bonding and dipole-dipole interactions) .

- Methoxy Group Consistency : All compounds retain the 4-methoxyphenyl group, ensuring similar π-electron density and steric profiles.

Crystallographic and Conformational Analysis

- Molecular Packing : The 4-methoxyphenyl group in analogs like 4G and 4K facilitates planar stacking via π-π interactions, while halogen substituents (Br, I) contribute to denser crystal packing .

- Hydrogen Bonding : Amide NH groups participate in intermolecular H-bonds, stabilizing crystal lattices and influencing solubility .

Biological Activity

1-(4-Methoxyphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the family of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer, antitrypanosomal, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . It features a methoxy group on the phenyl ring and a propan-2-yl substituent on the triazole nitrogen, which may influence its biological properties.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various 1,2,3-triazoles showed that certain compounds displayed moderate activity against melanoma and breast cancer cell lines. The presence of specific substituents, such as methoxy groups, was correlated with enhanced anticancer activity .

Case Study: Antitumor Screening

In one notable study conducted by the National Cancer Institute (NCI), several triazole derivatives were screened against a panel of 60 cancer cell lines. Among these, the compound exhibited activity with a Growth Inhibition (GI)50 value indicating moderate efficacy against certain cancers like colon and breast cancer. The analysis revealed that compounds with similar structural features had comparable mechanisms of action .

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| 1 | Melanoma | 15.0 | Moderate |

| 2 | Colon | 10.5 | Moderate |

| 3 | Breast | 12.0 | Moderate |

Antitrypanosomal Activity

The potential of triazole derivatives in treating Trypanosomiasis was also explored. A recent study highlighted that certain analogs showed potent activity against Trypanosoma cruzi with IC50 values significantly lower than those of standard treatments .

Key Findings:

- Compound 1d : IC50 = 0.21 µM (highly effective)

- Compound 1f : IC50 = 1.23 µM (effective)

- Compound 1g : IC50 = 2.28 µM (moderately effective)

These results suggest that modifications to the triazole scaffold can enhance activity against intracellular amastigotes, indicating a promising avenue for drug development targeting Chagas disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the biological activity of triazole derivatives can be significantly influenced by their substituents. For example:

- The introduction of methoxy groups has been associated with increased anticancer activity.

- Variations in alkyl substituents at the nitrogen position of the triazole ring affect both potency and selectivity against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.